N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide
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Overview
Description
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide is a synthetic compound that combines the structural features of indole and phthalazine derivatives. The indole moiety is known for its presence in many biologically active compounds, while the phthalazine ring system is often found in pharmaceuticals with diverse therapeutic applications. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide typically involves multiple steps:
Synthesis of 5-fluoro-1H-indole-3-ethylamine: This can be achieved by starting with 5-fluoroindole, which undergoes a Friedel-Crafts acylation followed by reduction to yield the ethylamine derivative.
Formation of the phthalazine derivative: The phthalazine moiety can be synthesized by reacting isopropyl hydrazine with phthalic anhydride under reflux conditions to form 3-(propan-2-yl)-3,4-dihydrophthalazin-1-one.
Coupling reaction: The final step involves coupling the 5-fluoro-1H-indole-3-ethylamine with the phthalazine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:
Continuous flow synthesis: To improve reaction efficiency and scalability.
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques like crystallization, chromatography, and recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the carbonyl group in the phthalazine ring, potentially forming alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 2-position, due to the electron-rich nature of the indole system.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Halogens or nitrating agents for electrophilic substitution.
Major Products
Oxindole derivatives: From oxidation reactions.
Alcohol derivatives: From reduction reactions.
Halogenated indoles: From substitution reactions.
Scientific Research Applications
Chemistry
Synthetic intermediates: Used in the synthesis of more complex molecules.
Catalysis: As ligands in catalytic reactions.
Biology
Enzyme inhibitors: Potential inhibitors of enzymes due to the indole moiety.
Receptor binding studies: Investigating interactions with biological receptors.
Medicine
Anticancer agents: Potential use in developing new anticancer drugs.
Antiviral agents: Exploring antiviral properties.
Industry
Pharmaceuticals: As a precursor in the synthesis of various drugs.
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide involves its interaction with specific molecular targets:
Molecular targets: It may interact with enzymes, receptors, or DNA.
Pathways involved: The compound could modulate signaling pathways, inhibit enzyme activity, or bind to receptor sites, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Such as tryptophan, serotonin, and melatonin.
Phthalazine derivatives: Like phthalazone and phthalazine-based drugs.
Uniqueness
Structural combination: The unique combination of indole and phthalazine moieties.
Biological activity: Potential for diverse biological activities due to the presence of both indole and phthalazine structures.
Properties
Molecular Formula |
C23H23FN4O2 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(4-oxo-3-propan-2-ylphthalazin-1-yl)acetamide |
InChI |
InChI=1S/C23H23FN4O2/c1-14(2)28-23(30)18-6-4-3-5-17(18)21(27-28)12-22(29)25-10-9-15-13-26-20-8-7-16(24)11-19(15)20/h3-8,11,13-14,26H,9-10,12H2,1-2H3,(H,25,29) |
InChI Key |
KYIJASUEPXYCNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
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